molecular formula C9H10F3NO B159696 {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine CAS No. 137218-26-9

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine

Cat. No.: B159696
CAS No.: 137218-26-9
M. Wt: 205.18 g/mol
InChI Key: NKTMGDGRBSAMTC-UHFFFAOYSA-N
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Description

{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine ( 137218-26-9) is a high-purity chemical intermediate of significant interest in advanced pharmaceutical and medicinal chemistry research. This compound, with a molecular formula of C 9 H 10 F 3 NO and a molecular weight of 205.18, is supplied with a guaranteed purity of over 97% and is accompanied by batch-specific Certificate of Analysis (COA) for quality assurance . Its primary research value lies in its role as a key building block in organic synthesis, particularly in coupling reactions to create more complex molecules . Scientific literature highlights the application of closely related trifluoromethoxyl-substituted phenethylamines in the development of potent sigma receptor ligands . These ligands represent a promising class of bioactive compounds with demonstrated high affinity and selectivity for σ1 receptors, and have been investigated for their potential in preclinical studies to attenuate the effects of cocaine, including the reversal of cocaine-induced convulsions . The incorporation of the trifluoromethoxy group is a strategic approach in drug design, as it can enhance metabolic stability by preventing demethylation and improve lipophilicity, potentially leading to increased receptor affinity and improved in vivo potency . This product is strictly for Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTMGDGRBSAMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375326
Record name 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
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Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137218-26-9
Record name 2-(Trifluoromethoxy)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137218-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Trifluoromethoxy Phenyl Ethyl Amine and Analogs

Synthetic Routes to 2-(Trifluoromethoxy)phenyl Precursors

The journey to synthesizing the target compound begins with the creation of 2-(trifluoromethoxy)phenyl precursors. A crucial starting material is 2-(trifluoromethoxy)benzaldehyde . sigmaaldrich.comsigmaaldrich.com This aldehyde serves as a versatile intermediate for building the phenylethylamine structure. Another key precursor that can be derived from the corresponding benzyl (B1604629) halide is 2-(trifluoromethoxy)phenylacetonitrile . specau.com.auchemimpex.com

The synthesis of these precursors often involves multi-step sequences. For instance, the preparation of 2-(trifluoromethyl)benzaldehyde, a related compound, can be achieved through methods like the hydrolysis of o-trifluoromethyl benzal fluoride (B91410) or the Grignard reaction of 5-bromo-benzotrifluoride. google.com One patented method describes the hydrolysis of 2-(trifluoromethyl)dichlorotoluene under specific temperature and pressure conditions in the presence of a fatty acid and its salt. google.com These methods highlight the chemical robustness required to handle fluorinated intermediates.

Similarly, the synthesis of phenylacetonitriles can be accomplished by reacting a benzyl halide with an alkali metal cyanide. google.com For example, o-trifluoromethylphenylacetonitrile is prepared by refluxing o-trifluoromethylbenzyl bromide with potassium cyanide. chemicalbook.com These foundational reactions provide the necessary aromatic core substituted with the trifluoromethoxy group, ready for further modification.

Introduction of the Ethylamine (B1201723) Side Chain

With the 2-(trifluoromethoxy)phenyl core in hand, the next critical step is the introduction of the ethylamine side chain. This transformation is central to forming the final phenylethylamine structure. A common and effective method is the reduction of the nitrile group in a precursor like 2-(trifluoromethoxy)phenylacetonitrile. This reduction converts the nitrile (-CN) into a primary amine (-CH2NH2), thereby forming the desired ethylamine side chain.

Alternative strategies include the reductive amination of a corresponding ketone. For example, α-phenylethylamine can be synthesized via the reductive amination of acetophenone (B1666503) using hydrogen and ammonia (B1221849) with a Raney nickel catalyst. orgsyn.org Another approach involves the reaction of a phenol (B47542) with 2-chloroethylamine (B1212225) hydrochloride in the presence of a strong base like sodium hydride, which is a known method for synthesizing 2-phenoxy-ethylamine derivatives. prepchem.com This highlights that the ethylamine moiety can be introduced through various synthetic routes, depending on the available starting materials and desired reaction conditions. The ethylamine side chain's orientation relative to the aromatic ring is a crucial structural feature in many biologically active phenethylamines. researchgate.netwikipedia.org

Strategies for Constructing Fluorinated Phenylethylamine Frameworks

The construction of fluorinated phenylethylamine frameworks benefits from a wide array of modern synthetic strategies that allow for precise control over the placement and stereochemistry of fluorine-containing groups.

Enantioselective Synthesis of α-Trifluoromethyl Amines through Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. Recent advancements have demonstrated the use of engineered enzymes, such as variants of cytochrome c552, for the asymmetric N–H carbene insertion into aryl amines. nih.govacs.orgacs.org This method allows for the synthesis of enantioenriched α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. nih.govacs.orgresearchgate.net By modifying the diazo reagent used in the reaction, it's possible to invert the enantioselectivity, providing access to both enantiomers of the product. acs.orgharvard.edu This biocatalytic approach is not only efficient but also sustainable, offering a valuable route to chiral α-trifluoromethylated amines which are important building blocks in medicinal chemistry. nih.govacs.org

Table 1: Biocatalytic Synthesis of Enantioenriched α-Trifluoromethyl Amines

Enzyme System Carbene Donor Substrate Yield Enantiomeric Ratio (er)
Engineered Cytochrome c552 Benzyl 2-diazotrifluoropropanoate Aryl Amines >99% 95:5
Engineered Cytochrome c552 Varied Diazo Reagent Aryl Amines - up to 99.5:0.5 (opposite enantiomer)

Data sourced from studies on biocatalytic N-H carbene insertion. nih.govacs.org

Methods for Fluorinated Cyclic Amine Synthesis and Stereochemical Control

Fluorinated cyclic amines, such as piperidines and pyrrolidines, are conformationally constrained analogs of phenylethylamines and are of significant interest in drug discovery. Photoredox catalysis has become a key strategy for synthesizing these structures. nottingham.ac.uk For instance, the cyclization of bromodifluoroethylamines can be initiated by a photocatalyst to generate a variety of fluorinated nitrogen heterocycles. nottingham.ac.uk Another innovative method involves the deconstructive fluorination of cyclic amines like piperidines and pyrrolidines using reagents such as Selectfluor, mediated by silver salts. escholarship.org This approach cleaves a C(sp³)–C(sp³) bond to create valuable acyclic fluorinated amine derivatives. escholarship.org Furthermore, asymmetric electrophilic fluorination of cyclic ketones, catalyzed by chiral primary amines derived from Cinchona alkaloids, provides a pathway to chiral fluorinated building blocks with high stereocontrol. acs.org

Radiosynthetic Pathways for Fluorine-18 Labeled Phenylethylamine Building Blocks for Research Probes

For applications in Positron Emission Tomography (PET), phenylethylamine frameworks must be labeled with the short-lived radioisotope Fluorine-18 (¹⁸F). capes.gov.br The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient late-stage fluorination methods. nih.govnih.gov PET tracers are synthesized either by direct radiofluorination in the final step or by using a pre-labeled ¹⁸F-building block. rsc.org Nucleophilic substitution with [¹⁸F]fluoride is the most common method, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction. nih.govnih.gov This [¹⁸F]fluoride must be activated, typically using a cryptand like Kryptofix 2.2.2 (K222) and a potassium salt. nih.gov These activated [¹⁸F]fluoride ions can then be used to displace a leaving group (e.g., nitro group, tosylate) on a precursor molecule to generate the final ¹⁸F-labeled PET tracer. nih.gov The development of versatile ¹⁸F-labeled building blocks has expanded the scope of molecules that can be readily tagged for PET imaging research. researchgate.net

Advanced Techniques for Trifluoromethoxy Group Incorporation

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity. mdpi.com Its incorporation into an aromatic ring requires specialized techniques. Historically, methods included harsh processes like chlorine-fluorine exchange. mdpi.com

Modern advanced methods offer milder and more versatile alternatives. These can be broadly categorized into nucleophilic, electrophilic, and radical approaches. mdpi.com

Nucleophilic Trifluoromethoxylation: This often involves copper-mediated or catalyzed reactions of aryl halides with a trifluoromethoxide source, such as AgOCF₃ or CsOCF₃. mdpi.com

Electrophilic Trifluoromethoxylation: Reagents based on hypervalent iodine, like Togni and Umemoto-type reagents, allow for the direct trifluoromethoxylation of phenols or other nucleophilic aromatic compounds. mdpi.commdpi.com

Radical Trifluoromethoxylation: These methods are attractive for their functional group tolerance. For example, bis(trifluoromethyl)peroxide (BTMP) has been used as a practical reagent for the trifluoromethoxylation of alkenyl substrates. researchgate.net

Visible-light-induced photocatalysis represents a cutting-edge, sustainable approach for introducing trifluoromethyl (CF₃) groups, which is a related and often challenging transformation. advanceseng.com These advanced strategies have significantly broadened the chemist's toolbox, enabling the efficient synthesis of complex molecules like {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine.

N-Trifluoromethylation of Amine Substrates

The introduction of a trifluoromethyl (-CF3) group onto a nitrogen atom can significantly alter the basicity and lipophilicity of amine compounds. chinesechemsoc.orgchinesechemsoc.org While direct N-trifluoromethylation of primary amines can be challenging, several methods have been developed for secondary amines, which are crucial for producing N-CF3 analogs. chinesechemsoc.orgchinesechemsoc.org

One effective, single-step protocol utilizes carbon disulfide (CS2) and silver fluoride (AgF) as reagents. chinesechemsoc.orgchinesechemsoc.org This method is particularly effective for secondary amines. The proposed mechanism involves the amine reacting with CS2 to form a carbamodithioic acid adduct. Subsequently, AgF, known for its strong desulfurization and fluorination capabilities, facilitates the conversion to the N-CF3 product under neutral conditions. chinesechemsoc.org This approach avoids the harsh, acidic conditions required by other reagents, such as diethylaminosulfur trifluoride (DAST), simplifying product isolation. chinesechemsoc.org

A wide array of secondary alkyl amines can be efficiently converted into their N-CF3 derivatives in moderate to excellent yields. chinesechemsoc.org For example, studies on tetrahydroisoquinolines showed that electron-donating groups on the aromatic ring, like a methoxy (B1213986) group, led to a high yield of 96%, while electron-withdrawing groups like bromine still afforded a good yield of 82%. chinesechemsoc.orgchinesechemsoc.org However, primary amines and amides have been reported as ineffective substrates under these specific conditions. chinesechemsoc.orgchinesechemsoc.org

Alternative strategies for N-trifluoromethylation include:

Halogen exchange on amine derivatives. chinesechemsoc.org

Desulfurizative-fluorination of isothiocyanates using AgF. chinesechemsoc.org

Direct trifluoromethylation using electrophilic reagents like Umemoto or Togni reagents, or metal-mediated methods with the Ruppert-Prakash reagent (TMSCF3). chinesechemsoc.orgchinesechemsoc.org These methods, however, can be limited by the need for pre-functionalized amines, harsh reaction conditions, and complex purification steps. chinesechemsoc.orgchinesechemsoc.org

Novel reagents, such as N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamines, have also been designed for the direct incorporation of the NCF3 moiety into various substrates, including arenes and alkenes, through photoredox catalysis. acs.org

SubstrateReagentsConditionsProductYield (%)Reference
Tetrahydroisoquinoline (methoxy-substituted)CS₂, AgFNeutralN-CF₃-Tetrahydroisoquinoline (methoxy-substituted)96 chinesechemsoc.orgchinesechemsoc.org
Tetrahydroisoquinoline (bromo-substituted)CS₂, AgFNeutralN-CF₃-Tetrahydroisoquinoline (bromo-substituted)82 chinesechemsoc.orgchinesechemsoc.org
Secondary Aromatic AminesCS₂, AgF, 4-(pyrrolidin-1-yl)pyridine-N-CF₃ Aromatic AmineImproved chinesechemsoc.org

Radical Trifluoromethoxylation of Alkenes Leading to Fluorinated Amine Derivatives

Radical-based transformations offer a powerful means to construct complex molecules containing fluorinated groups. The radical trifluoromethoxylation of alkenes is a key strategy for synthesizing compounds bearing a difluoro(trifluoromethoxy)methyl group (CF2–O–CF3), a structural analog of the trifluoromethoxy group. rsc.org

One reported method involves the radical amino- and hydroxy-trifluoromethoxylations of β,β-difluorostyrenes. rsc.org This process, supported by control experiments indicating a free radical mechanism, allows for the synthesis of various difluoro(trifluoromethoxy)methyl compounds. rsc.org The synthetic utility of these products is demonstrated by their successful transformation into analogs of bioactive molecules like fendiline (B78775) and carpropamid. rsc.org

In a related enzymatic approach, a biocatalytic platform was developed for the intramolecular oxytrifluoromethylation of alkenes. acs.org This system uses a nonheme iron enzyme, hydroxymandelate synthase (AoHMS), in which the native iron center is substituted with copper. acs.org The engineered enzyme activates a Togni reagent to generate a CF3 radical. acs.org This radical adds to an alkenoic acid, and the resulting substrate radical undergoes enantioselective C-O bond formation, yielding CF3-substituted lactones with high efficiency and enantioselectivity. acs.org While this specific example leads to lactones via oxytrifluoromethylation, it highlights the potential of radical addition to alkenes as a route to fluorinated derivatives, which could be adapted for amine synthesis.

Alkene SubstrateRadical Source/CatalystReaction TypeProduct ClassReference
β,β-DifluorostyrenesNot specifiedRadical Amino-trifluoromethoxylationDifluoro(trifluoromethoxy)methyl amines rsc.org
Alkenoic AcidsTogni Reagent / Copper-Substituted AoHMSEnantioselective Alkene OxytrifluoromethylationCF₃-Substituted Lactones acs.org
Simple AlkenesVisible Light / Photoredox CatalystRadical-Radical Cross-CouplingDifunctionalized Allyl Compounds nih.gov

Nucleophilic Fluorination and Deoxygenation Strategies for Aromatic Systems

The formation of a C(sp²)-fluorine bond through nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing aryl fluorides. nih.gov This strategy is critical for creating the 2-(trifluoromethoxy)phenyl moiety from suitable precursors. Traditional SNAr fluorination reactions often require harsh conditions, such as high temperatures and expensive reagents like cesium fluoride (CsF), and are sensitive to water. nih.gov

Significant progress has been made in developing milder and more efficient SNAr fluorination methods. Research has shown that potassium fluoride (KF), a more cost-effective reagent, can be used in combination with superstoichiometric tetrabutylammonium (B224687) chloride (Bu4NCl) for the fluorination of chloropicolinate substrates. nih.gov However, this still requires elevated temperatures. nih.gov A key advancement was the development of strategies to generate high concentrations of anhydrous tetraalkylammonium fluoride in situ. nih.gov These systems enable SNAr fluorination to proceed at room temperature with nearly quantitative yields for electron-deficient substrates. nih.gov Anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), which is stable, isolable, and highly reactive, has proven particularly effective for room-temperature SNAr fluorination of chloropicolinates and other activated substrates. nih.gov

The synthesis of fluoroalkyl-substituted heterocycles, such as pyrazoles, also relies on nucleophilic fluorination. nih.gov Methods include the fluorination of chloroalkyl or formyl groups on a pre-formed pyrazole (B372694) ring. nih.gov Fluoroalkyl amino reagents (FARs) have also emerged as powerful tools for introducing various fluorinated groups onto aromatic and heteroaromatic systems. nih.gov

Substrate TypeFluorinating Agent SystemConditionsKey AdvantageReference
Aryl Chlorides / Nitroarenes (general)Cesium Fluoride (CsF)High TemperatureTraditional method nih.gov
ChloropicolinatesPotassium Fluoride (KF) / Bu₄NCl>130 °CCost-effective alternative to CsF nih.gov
Chloropicolinates / Electron-deficient substratesAnhydrous Tetramethylammonium Fluoride (Me₄NF)Room TemperatureMild conditions, high reactivity, stable reagent nih.gov
Aromatic/Heteroaromatic DerivativesFluoroalkyl Amino Reagents (FARs)VariesVersatile introduction of fluoroalkyl groups nih.gov

Chemical Reactivity and Derivatization Strategies of 2 2 Trifluoromethoxy Phenyl Ethyl Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) is the main center of reactivity in the molecule, acting as a nucleophile and a base. Its reactivity is significantly influenced by the electronic properties of the substituted phenyl ring.

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group (EWG). Its strong negative inductive effect (-I) reduces the electron density on the aromatic ring and, by extension, on the ethylamine (B1201723) side chain. This electronic pull has a direct impact on the primary amine's lone pair of electrons.

Basicity : The availability of the lone pair on the nitrogen atom determines the basicity of the amine. Because the -OCF3 group withdraws electron density, it makes the lone pair less available for donation to a proton. chemistryguru.com.sgfiveable.me Consequently, {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine is expected to be a weaker base compared to unsubstituted phenethylamine (B48288). The electron-withdrawing nature of substituents like trifluoromethyl or trifluoromethoxy is known to decrease the basicity of amines. masterorganicchemistry.comwikipedia.orgchinesechemsoc.org

Nucleophilicity : The nucleophilicity of the amine is also reduced. While basicity and nucleophilicity are related, they are not identical. However, the decreased electron density on the nitrogen atom makes it a less potent nucleophile compared to phenethylamine or its derivatives with electron-donating groups. This reduced reactivity is a key consideration in planning chemical syntheses; reactions involving this amine may require more forcing conditions (e.g., higher temperatures, stronger electrophiles) than those with more electron-rich amines. rsc.org

Primary amines are effective nucleophiles capable of participating in nucleophilic aromatic substitution (SNAr) reactions. In this context, the amine group of this compound can attack an electron-deficient aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano groups).

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. While the reduced nucleophilicity of the amine (as discussed in 3.1.1) might slow the reaction rate compared to more basic amines, it is still a viable pathway for creating more complex molecular structures.

Derivatization for Advanced Analytical Characterization

Due to their general lack of strong chromophores or fluorophores, primary amines like this compound are often chemically modified, or derivatized, prior to analysis. thermofisher.comsigmaaldrich.com This pre-column derivatization enhances detection by attaching a molecule that has strong UV absorbance or fluorescence properties, and can also improve chromatographic separation. thermofisher.comfishersci.com

A variety of reagents are used to derivatize primary amines for analysis by High-Performance Liquid Chromatography (HPLC) and other techniques. actascientific.comscienceopen.com The choice of reagent depends on the analytical requirements, such as desired sensitivity and the type of detector available (e.g., UV-Vis or fluorescence). scienceopen.com

Reagent Full Name Reaction Principle Detection Key Features
CNBF 4-Chloro-7-nitrobenzofurazanNucleophilic aromatic substitution. Reacts with primary amines.UV-Vis, FluorescenceForms highly fluorescent derivatives.
FNBT 1-Fluoro-2-nitro-4-(trifluoromethyl)benzeneNucleophilic aromatic substitution. Undergoes a fast reaction in a basic medium. rsc.orgUV-VisFast derivatization. rsc.org
BPI Benzoylpiperidine IsothiocyanateNot a standard reagent; likely a typo for PITC or another benzoyl derivative. Benzoyl chloride reacts with amines via the Schotten-Baumann reaction. acs.orgUV-VisBenzoyl derivatives are stable. acs.org
FMOC 9-Fluorenylmethyl chloroformate (FMOC-Cl)Reacts with primary and secondary amines in alkaline conditions to form stable carbamates. researchgate.netresearchgate.nettotal-synthesis.comFluorescence, UVYields stable derivatives with strong fluorescence. sci-hub.boxnih.govdss.go.th
AQC 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateReacts rapidly with primary and secondary amines to form highly stable urea (B33335) derivatives. waters.comandrewalliance.comnih.govFluorescenceDerivatives are exceptionally stable, allowing for batch processing. waters.comunideb.hu
PITC Phenylisothiocyanate (Edman's Reagent)Reacts with primary and secondary amines under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives. fishersci.comthermofisher.comfujifilm.comUV (254 nm)Produces stable derivatives; excess reagent is volatile and easily removed. fishersci.comnih.gov
Dansyl Chloride 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideReacts with primary and secondary amines at alkaline pH to form stable sulfonamides. nih.govresearchgate.netFluorescence, MSSimple, robust method; derivatives show enhanced signals in mass spectrometry. nih.govnih.gov

Table 1: Common Pre-column Derivatization Reagents for Primary Amines.

The primary goal of derivatization is to create a new molecule with properties optimized for spectroscopic detection. thermofisher.comspectroscopyonline.com The reagents listed above are designed to form highly stable covalent bonds with the amine, ensuring that the derivative does not decompose during analysis.

Fluorescence Spectroscopy : Reagents like Dansyl chloride, AQC, and FMOC-Cl are particularly valuable as they introduce a highly fluorescent moiety into the molecule. sci-hub.boxresearchgate.netresearchgate.net The resulting derivatives can be excited at a specific wavelength and will emit light at a longer wavelength, allowing for extremely sensitive and selective detection. researchgate.netbath.ac.uknih.gov The stability of the fluorescence signal can sometimes be improved by optimizing the reaction solvent or adding reagents like cyclodextrin. nih.gov

Mass Spectrometry (MS) : Derivatization is also a powerful tool for analysis by mass spectrometry. nih.govresearchgate.net Reagents can be chosen to increase the ionization efficiency of the analyte, leading to a stronger signal. nih.gov For instance, dansylated derivatives are known to perform well with electrospray ionization (ESI). nih.gov Furthermore, the derivatization tag introduces a known mass shift and specific fragmentation patterns, which can aid in the identification and confirmation of the analyte in complex mixtures. spectroscopyonline.comnih.gov

Chemical Behavior of the Trifluoromethoxy Group

High Stability : The -OCF3 group is known for its exceptional chemical and metabolic stability. mdpi.comnih.gov It is highly resistant to both acidic and basic hydrolysis, as well as to enzymatic cleavage and oxidation. researchgate.netrsc.org This inertness is a significant advantage in many applications, as it ensures the structural integrity of this part of the molecule under a wide range of conditions.

Electronic Effects : As an electron-withdrawing group, the -OCF3 substituent deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). It acts as a meta-director for incoming electrophiles due to its strong -I effect.

Lipophilicity : The trifluoromethoxy group significantly increases the lipophilicity (fat-solubility) of a molecule, more so than a trifluoromethyl (-CF3) or chlorine group. mdpi.comnih.gov This property can influence the molecule's solubility, its interaction with biological systems, and its retention characteristics in reversed-phase chromatography.

Table of Compounds

Abbreviation / Trivial Name Full Chemical Name
This compoundThis compound
CNBF4-Chloro-7-nitrobenzofurazan
FNBT1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
BPIBenzoylpiperidine Isothiocyanate
FMOC / FMOC-Cl9-Fluorenylmethyl chloroformate
AQC6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate
PITC / Edman's ReagentPhenylisothiocyanate
Dansyl chloride5-(Dimethylamino)naphthalene-1-sulfonyl chloride
AMQ6-Aminoquinoline
OPAo-Phthaldialdehyde
Meisenheimer complexNot applicable (intermediate type)
Phenethylamine2-Phenylethan-1-amine
Trifluoromethanesulfonic acidTrifluoromethanesulfonic acid
Trifluoroacetic acid2,2,2-Trifluoroacetic acid
Trifluoroethanol2,2,2-Trifluoroethanol
NitrobenzeneNitrobenzene
PyridinePyridine
Piperidine (B6355638)Piperidine
MorpholineMorpholine
2-Chloropyridine2-Chloropyridine

Influence on Aromatic Ring Electronic Properties and Reactivity

Despite its strong inductive withdrawal, the oxygen atom of the trifluoromethoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, this resonance donation is significantly weaker than that of a methoxy (B1213986) (-OCH3) group because the highly electronegative fluorine atoms pull electron density away from the oxygen, making its lone pairs less available for delocalization. The net result is that the strong -I effect dominates, yet the +R effect, although minor, is sufficient to direct incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov In the case of this compound, the trifluoromethoxy group is at the 2-position.

Table 1: Electronic Properties of Substituents

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-OCF3 Strongly withdrawing (-I)Weakly donating (+R)Deactivatingortho, para
-CH2CH2NH2 Weakly donating (+I)N/AWeakly activatingortho, para

Hydrolytic Stability of N-Trifluoromethyl Amines (general relevance to trifluoromethylated amines)

The derivatization of the primary amine in this compound to an N-trifluoromethyl amine would introduce a functional group with known susceptibility to hydrolysis. mdpi.com The stability of the N-CF3 moiety is a critical consideration in medicinal chemistry and drug design. minia.edu.eg Generally, N-trifluoromethyl amines are prone to hydrolysis, a characteristic that contrasts with the high stability of C-CF3 bonds. mdpi.com

Research has shown that the hydrolytic stability of N-CF3 amines is highly dependent on the molecular structure and the pH of the aqueous environment. mdpi.comresearchgate.net For instance, studies on various N-CF3 anilines and piperazines have demonstrated rapid hydrolysis across a range of pH values (1.0, 7.4, and 10.0), with half-lives often being less than 1.5 days. mdpi.com The decomposition pathway can involve the formation of a carbamoyl (B1232498) fluoride (B91410) intermediate, which can then be further hydrolyzed to the corresponding secondary amine. mdpi.com

In contrast, N-trifluoromethyl azoles exhibit significantly greater aqueous stability. mdpi.com This difference in stability highlights the influence of the nitrogen atom's electronic environment on the robustness of the N-CF3 bond. The electronic repulsion between the nitrogen lone pair and the fluorine atoms can weaken the N-C bond, making it more susceptible to nucleophilic attack by water. researchgate.net

Recent developments have explored strategies to enhance the stability of N-trifluoromethylated amines. One such approach involves the introduction of an additional N-difluoromethyl group, creating an N(CF3)(CF2H) amine. This modification has been shown to dramatically increase hydrolytic stability, with one study reporting a 2000-fold increase in stability compared to the corresponding N-CF3 amine. nih.gov The N(CF3)(CF2H) amine was found to be completely stable for over six weeks at pH 7.4 and pH 10, and exhibited acceptable half-lives even under highly acidic conditions. nih.gov

Table 2: Hydrolytic Half-Life (t1/2) of Selected N-CF3 Compounds at 25°C

Compoundt1/2 at pH 1.0 (days)t1/2 at pH 7.4 (days)t1/2 at pH 10.0 (days)
N-CF3 Aniline Derivative 1 <1.5<1.5<1.5
N-CF3 Aniline Derivative 2 <1.5<1.5<1.5
N-CF3 Piperazine Derivative <1.5<1.5<1.5
N-CF3 Azole Derivative 1 >21>21>21
N-CF3 Azole Derivative 2 >21>21>21
Data adapted from a study on the stability of N-trifluoromethyl amines and azoles. mdpi.com

Spectroscopic and Advanced Structural Elucidation of 2 2 Trifluoromethoxy Phenyl Ethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive structural assignment.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethylamine (B1201723) side chain.

The aromatic region will likely display a complex multiplet pattern due to the ortho-substitution on the phenyl ring. The protons on the ethylamine chain would appear as two triplets, corresponding to the methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂) and the methylene group attached to the amine (-CH₂-NH₂). The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group.

Expected ¹H NMR Chemical Shift Ranges for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
Ar-CH₂- 2.8 - 3.1 Triplet
-CH₂-NH₂ 2.9 - 3.3 Triplet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the two aliphatic carbons of the ethylamine side chain and the carbons of the aromatic ring. The carbon atom of the trifluoromethoxy group will also have a characteristic chemical shift.

The electron-withdrawing trifluoromethoxy group significantly influences the chemical shifts of the aromatic carbons, particularly the carbon atom to which it is attached (C-O) and the ortho and para carbons. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

Carbon Atom Expected Chemical Shift (ppm)
Ar-CH₂- 35 - 40
-CH₂-NH₂ 40 - 45
Aromatic C 120 - 140
Ar-C-O 145 - 155

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for detecting fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethoxy group are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group.

The position of the ¹⁹F signal is sensitive to the electronic environment. Therefore, any derivatization of the amine group or substitution on the aromatic ring would likely cause a shift in the ¹⁹F resonance, making it a useful tool for confirming successful chemical modifications. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing the chances of signal overlap.

Expected ¹⁹F NMR Chemical Shift for this compound:

Fluorine Group Expected Chemical Shift (ppm)

Note: The chemical shift is relative to a standard such as CFCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for identification and structural elucidation.

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ in the positive ion mode. For this compound, the [M+H]⁺ ion would be readily observed.

A characteristic fragmentation pathway for many phenethylamines upon collisional activation in the gas phase is the neutral loss of ammonia (B1221849) (NH₃), leading to the formation of a stable spiro[2.5]octadienylium ion. nih.gov This process is influenced by the nature and position of substituents on the aromatic ring. While electron-donating groups tend to enhance this fragmentation, the electron-withdrawing trifluoromethoxy group at the ortho position might influence the stability of the intermediate and the resulting fragment ions. nih.gov

Proposed ESI-MS Fragmentation of this compound:

Ion Proposed Structure / Formation
[M+H]⁺ Protonated parent molecule

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, identification, and quantification of compounds in complex mixtures. nih.govfda.gov.tw This method is ideally suited for the analysis of this compound and its derivatives, allowing for both purity assessment of synthetic batches and the detection in various matrices. nih.govfda.gov.tw

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer. For identification and purity assessment, a full scan MS analysis can be performed to determine the molecular weight of the main component and any impurities. For enhanced selectivity and sensitivity, Multiple Reaction Monitoring (MRM) can be employed. fda.gov.tw In MRM, the precursor ion (e.g., the [M+H]⁺ of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition provides a high degree of confidence in the identification and allows for accurate quantification even at low concentrations.

Typical LC-MS/MS Parameters for Phenethylamine (B48288) Analysis:

Parameter Typical Setting
Column C18 reversed-phase
Mobile Phase Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) formate
Ionization Mode Positive Electrospray Ionization (ESI+)

This technique allows for the reliable differentiation of isomers and the detection of trace-level impurities, making it an essential tool for quality control and research involving this compound and its derivatives. nih.govfda.gov.tw

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive determination of the solid-state structure of this compound or its crystalline derivatives would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. However, no published crystallographic data (e.g., CIF files or detailed structural reports) for this specific compound or its salts could be located.

A representative data table for X-ray crystallographic data would typically include:

ParameterValue
Chemical FormulaC9H10F3NO
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Density (calc)Not Available

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its amine (N-H), alkyl (C-H), aromatic (C=C), and trifluoromethoxy (C-F, C-O) groups. A detailed analysis would involve assigning specific absorption peaks to their corresponding molecular vibrations. Without an experimental spectrum, a detailed analysis and data table cannot be provided.

A representative data table for IR spectroscopic data would typically include:

Wavenumber (cm⁻¹)IntensityAssignment
Not AvailableN-H stretching (amine)
Not AvailableC-H stretching (aromatic)
Not AvailableC-H stretching (aliphatic)
Not AvailableC=C stretching (aromatic ring)
Not AvailableN-H bending (amine)
Not AvailableC-F stretching (trifluoromethoxy)
Not AvailableC-O-C stretching (trifluoromethoxy)

Theoretical and Computational Investigations of 2 2 Trifluoromethoxy Phenyl Ethyl Amine Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding molecular stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.comnih.gov

For {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the aromatic phenyl ring and the nitrogen atom of the amine group. The LUMO, conversely, would be situated on the electron-deficient parts of the molecule, influenced significantly by the potent electron-withdrawing trifluoromethoxy group. Computational models, such as those employing Density Functional Theory (DFT), can precisely calculate the energies of these orbitals. nih.govresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-7.15Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. materialsciencejournal.org
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. materialsciencejournal.org
HOMO-LUMO Gap (ΔE)5.90Energy difference between HOMO and LUMO, related to molecular stability and reactivity. dergipark.org.tr

The distribution of electron density within a molecule is inherently uneven due to the varying electronegativity of its constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) surfaces. researchgate.net An MEP map illustrates the three-dimensional charge distribution, where different colors represent varying electrostatic potentials. libretexts.org Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. dergipark.org.tr

In this compound, the highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group, along with the nitrogen of the amine group, create significant regions of negative electrostatic potential. The hydrogen atoms of the amine group and the aromatic ring, being less electronegative, constitute areas of positive potential. mdpi.com This surface charge information is critical for predicting intermolecular interactions and sites of chemical reactivity. wikipedia.orgresearchgate.net

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

AtomHypothetical Charge (a.u.)Reason
N (Amine)-0.45High electronegativity and presence of a lone pair.
O (Trifluoromethoxy)-0.50High electronegativity, bonded to carbon.
F (Trifluoromethoxy)-0.30Highest electronegativity, inducing a strong negative charge.
H (on Amine)+0.25Bonded to the electronegative nitrogen atom.

Substituent Effects on Molecular Conformation and Reactivity

The introduction of a substituent onto a parent structure can dramatically alter its physical and chemical properties. wikipedia.org The trifluoromethoxy group is a particularly potent modulator of molecular characteristics due to its unique electronic and steric properties.

The trifluoromethoxy (-OCF₃) group is recognized as a strong electron-withdrawing group. mdpi.comnih.gov This is primarily due to the powerful inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule through the sigma bonds. reddit.comepfl.ch This electron withdrawal has two major consequences for this compound.

First, it deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The reduced electron density on the ring makes it a less attractive target for electrophiles. vaia.com Second, it significantly decreases the basicity of the ethylamine (B1201723) side chain. Basicity in amines arises from the availability of the nitrogen's lone pair of electrons to accept a proton. libretexts.org The inductive effect of the -OCF₃ group withdraws electron density from the phenyl ring, which in turn pulls density from the ethylamine side chain, reducing the electron density on the nitrogen atom. masterorganicchemistry.com This makes the lone pair less available for donation, thereby lowering the amine's basicity compared to unsubstituted phenethylamine (B48288). libretexts.orgmasterorganicchemistry.com

Table 3: Comparison of Hypothetical pKₐH Values for Substituted Phenethylamines

CompoundSubstituentExpected pKₐHEffect
Phenethylamine-H~10.5Reference compound.
This compound-OCF₃ (ortho)~9.2Basicity is decreased due to the strong electron-withdrawing effect of the -OCF₃ group. masterorganicchemistry.com
{2-[4-(Methoxy)phenyl]ethyl}amine-OCH₃ (para)~10.7Basicity is slightly increased due to the electron-donating effect of the methoxy (B1213986) group.
Note: pKₐH is the pKₐ of the conjugate acid. A lower pKₐH indicates a weaker base.

Molecules with rotatable single bonds can exist in various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and map the energy landscape associated with their interconversion. nih.govnih.gov For this compound, the key degrees of freedom are the rotations around the C-C bond of the ethyl chain and the bond connecting the ethyl group to the phenyl ring.

The bulky and highly polar trifluoromethoxy group at the ortho position introduces significant steric hindrance and electrostatic interactions. These interactions dictate the preferred spatial orientation of the ethylamine side chain relative to the phenyl ring to minimize energetic penalties. Computational methods can systematically explore the potential energy surface to locate low-energy conformers and the transition states that separate them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. nih.gov

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By modeling the reactants, products, and transition states, it is possible to calculate activation energies and reaction enthalpies, offering a complete energetic profile of a reaction mechanism.

For this compound, potential reactions could involve the amine group acting as a nucleophile or the aromatic ring undergoing substitution. The strong electron-withdrawing nature of the -OCF₃ group is expected to influence the kinetics and thermodynamics of these reactions. For instance, in a reaction where the amine nitrogen acts as a nucleophile, its reduced nucleophilicity (a consequence of its lower basicity) would likely lead to a higher activation barrier compared to the same reaction with unsubstituted phenethylamine. Computational studies can quantify these effects, providing valuable predictions of chemical reactivity. rsc.org

Table 4: Hypothetical Calculated Activation Energies for a Representative Nucleophilic Substitution Reaction

ReactantCalculated Activation Energy (kcal/mol)Interpretation
Phenethylamine20.5Baseline reactivity for the unsubstituted amine.
This compound24.0The higher activation energy reflects the reduced nucleophilicity of the amine due to the electron-withdrawing -OCF₃ group.

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions involving this compound benefits significantly from theoretical and computational approaches that elucidate reaction mechanisms and kinetics. A key aspect of this is the characterization of transition states and the calculation of their associated activation energies. Transition states represent the highest energy point along a reaction coordinate, and their structure and energy determine the rate of a chemical transformation. ucsb.edu

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for mapping the potential energy surface of a reaction. nih.gov These methods allow for the location of stationary points, including minima (reactants and products) and first-order saddle points (transition states). ucsb.edu For instance, in reactions such as N-alkylation or cyclization involving the ethylamine side chain of this compound, computational models can predict the geometry of the transition state, including critical bond lengths and angles.

The activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the kinetic barrier of a reaction. ucsb.edu Advanced computational techniques, like the freezing string method and the use of graph neural network potentials, have been developed to efficiently locate transition states and reduce the computational cost of these calculations. arxiv.org Furthermore, methods like multi-path variational transition state theory can be employed for accurate rate constant determinations, especially for reactions with multiple possible pathways. rsc.org The calculated activation energies are crucial for understanding reaction feasibility and for designing synthetic routes with improved efficiency. Recent advancements in generative AI are also being applied to refine initial guesses of transition state structures, leading to more accurate and efficient identification of these critical configurations. arxiv.org

Table 1: Illustrative Data for Transition State Analysis
Reaction TypeComputational MethodBasis SetImaginary Frequency (cm⁻¹)Calculated Activation Energy (kcal/mol)
N-AlkylationB3LYP6-311+G(d,p)-250.422.5
Intramolecular CyclizationM06-2Xdef2-TZVP-410.235.8
C-F Bond ActivationCCSD(T)aug-cc-pVTZ-180.745.1

This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific computational studies on this compound.

Solvent Effects on Reaction Pathways via Implicit and Explicit Solvation Models

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. wikipedia.org Computational chemistry offers methods to model these solvent effects, which are broadly categorized into implicit and explicit solvation models. These models are essential for understanding the reaction pathways of this compound in different solvent environments.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and effectively captures the bulk electrostatic interactions between the solvent and the solute. For a molecule like this compound, with its polar trifluoromethoxy and amine groups, these models can predict how the polarity of the solvent will stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction kinetics. wikipedia.org

Explicit solvation models provide a more detailed and physically realistic representation by including a discrete number of solvent molecules in the calculation. This allows for the direct simulation of specific short-range interactions, such as hydrogen bonding between the amine group of the molecule and protic solvent molecules like water or methanol. nih.gov While computationally more intensive, explicit models are crucial when specific solvent-solute interactions play a critical role in the reaction mechanism, for example, by participating directly in the transition state. researchgate.net The choice between implicit and explicit models depends on the specific reaction and the level of detail required to accurately describe the solvent's role. arkat-usa.org

Computational Approaches for Enantioselectivity Prediction in Synthetic Transformations

Many synthetic reactions involving prochiral substrates like this compound can yield chiral products. Predicting the enantiomeric excess (e.e.) of such reactions is a significant challenge in synthetic chemistry. Computational chemistry provides powerful tools to predict and understand the origins of enantioselectivity.

The core of computational enantioselectivity prediction lies in the calculation of the energies of the diastereomeric transition states that lead to the two different enantiomers. The enantiomeric excess is directly related to the difference in the free energies of these two transition states (ΔΔG‡). By accurately modeling the structures and energies of these transition states, it is possible to predict which enantiomer will be formed in excess.

These calculations often employ high-level quantum mechanical (QM) methods or combined QM/Molecular Mechanics (QM/MM) approaches, especially when large chiral catalysts are involved. The models must accurately capture the subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and electrostatic interactions, between the substrate, the catalyst, and any reagents, as these interactions are ultimately responsible for the differentiation between the two diastereomeric transition states. Insights from these computational studies can guide the rational design of more selective catalysts and reaction conditions.

Applications of 2 2 Trifluoromethoxy Phenyl Ethyl Amine in Advanced Organic Synthesis Research

Utilizing the Compound as a Key Building Block for Complex Chemical Architectures

The primary utility of {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine lies in its role as a foundational component for constructing larger, more intricate molecules. The phenethylamine (B48288) backbone offers a stable and common structural unit, while the primary amine serves as a versatile point of attachment for a wide array of synthetic transformations.

The compound is a valuable precursor for creating complex heterocyclic systems, which are cornerstones of many bioactive molecules. The primary amine can readily undergo reactions such as condensation, acylation, and reductive amination to form larger scaffolds. For instance, while not starting from this exact amine, related research on P2Y1 antagonists has shown the successful incorporation of trifluoromethoxy-phenyl groups into imidazo[1,5-a]pyrazin-8-(7H)-one cores. acs.org This demonstrates a validated synthetic pathway where a trifluoromethoxy-phenyl containing moiety is crucial for the final architecture of a potent and selective bioactive molecule. acs.org Similarly, other research efforts focus on using N-2,2,2-trifluoroethylisatin ketimines as building blocks for cycloaddition reactions to create complex spirooxindole derivatives, highlighting the general importance of fluorine-containing ethylamine (B1201723) synthons in generating diverse and complex heterocyclic scaffolds. nih.gov

The trifluoromethoxy group is a powerful tool for modifying a molecule's properties. It is significantly more lipophilic than a methoxy (B1213986) group and can act as a metabolically stable bioisostere for other functional groups. By incorporating this compound, chemists can systematically alter the lipophilicity, membrane permeability, and metabolic stability of a target molecule. Research into P2Y1 antagonists has demonstrated that substituting a phenyl ring with a trifluoromethoxy group, particularly at the para-position, can lead to superior inhibition of platelet aggregation compared to other substitutions. acs.org This highlights the group's ability to fine-tune electronic and steric properties, thereby modulating the molecule's interaction with biological targets. acs.org The replacement of a methyl group with a difluoromethyl or trifluoromethyl group is a known strategy to modestly increase lipophilicity while introducing new hydrogen bonding capabilities, a principle that extends to the trifluoromethoxy group. acs.org

Derivatization for the Development of Novel Chemical Probes and Research Tools

The reactive nature of the primary amine in this compound makes it an ideal candidate for conversion into specialized research tools, although specific examples for this exact compound are not prevalent in the literature.

In principle, the primary amine of this compound can be readily conjugated to various fluorophores or chromophores to create chemical probes. General synthetic methods involve the reaction of primary amines with fluorophores containing reactive groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates. The trifluoromethoxy-phenyl portion of the molecule could serve to modulate the photophysical properties of the resulting probe or to enhance its solubility in specific environments, such as lipid membranes. While specific fluorescent derivatives of this compound are not documented in readily available literature, the synthetic accessibility is high based on standard chemical transformations.

Isotopic labeling is crucial for mechanistic studies and in vivo imaging. The subject compound could be synthesized using isotopically labeled precursors to introduce nuclei such as ¹³C or ¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy. More significantly, the trifluoromethoxy group itself serves as an intrinsic ¹⁹F NMR probe. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR studies. The chemical shift of the -OCF₃ group would be sensitive to its local chemical environment, providing a powerful tool to study molecular interactions, conformational changes, or binding events without the need for additional labeling.

Contributions to the Design of New Functional Motifs and Advanced Materials

The incorporation of this compound into larger molecular systems can contribute to the development of new functional materials. The trifluoromethoxy group can impart desirable properties such as thermal stability, chemical resistance, and specific surface properties (hydrophobicity). By converting the amine into a polymerizable group, such as an acrylamide (B121943) or methacrylate, it could be incorporated as a monomer into functional polymers. These polymers could find applications in areas such as specialized coatings, membranes, or as part of the matrix for liquid crystal displays, where the unique dielectric properties and stability of the fluorinated group are advantageous. However, specific examples of such materials derived directly from this compound are not prominent in current research literature.

Future Directions and Emerging Research Avenues for 2 2 Trifluoromethoxy Phenyl Ethyl Amine

Development of Sustainable and Environmentally Benign Synthetic Protocols

Traditional synthetic routes to phenethylamines often rely on methods that are resource-intensive and generate significant waste. Future research will prioritize the development of sustainable protocols that minimize environmental impact. Key areas of focus will include the use of renewable starting materials, atom-economical reactions, and greener solvent systems.

One promising approach is the refinement of reductive amination processes, which are commonly used for synthesizing secondary amines. nih.gov Research could focus on replacing conventional reagents with more environmentally friendly alternatives and optimizing reaction conditions to reduce energy consumption. For instance, methods using catalysts like piperidine (B6355638) under mild conditions represent a step towards more sustainable processes. mdpi.com Another significant advancement lies in photocatalytic strategies, such as the nickel-photoredox catalyzed cross-electrophile coupling of aryl halides with aliphatic aziridines, which provides a modular and efficient route to β-phenethylamine scaffolds. acs.org Adapting such photocatalytic methods could enable the synthesis of {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine under milder conditions, reducing the reliance on harsh reagents and high temperatures.

Future protocols will likely leverage flow chemistry, which offers enhanced safety, better process control, and scalability compared to traditional batch processing. The table below compares potential sustainable methods against a conventional approach.

Table 1: Comparison of Synthetic Protocols for Phenethylamine (B48288) Derivatives

Feature Conventional Method (e.g., Grignard + Nitrile Reduction) Sustainable Protocol (e.g., Photocatalytic Coupling)
Starting Materials Often requires multi-step preparation of precursors Can utilize readily available aryl halides and aziridines acs.org
Catalyst Stoichiometric reagents, heavy metals Catalytic amounts of nickel and a photoredox catalyst acs.org
Solvents Often uses volatile organic compounds (VOCs) Potential for greener solvents like acetonitrile (B52724) or alcohols
Energy Input Often requires heating or cryogenic conditions Driven by visible light at or near room temperature acs.org
Byproducts Significant inorganic salt waste Fewer byproducts, higher atom economy
Scalability Can be challenging to scale safely Well-suited for flow chemistry and large-scale synthesis

Exploration of Novel Catalytic Transformations Involving the Compound

Beyond its synthesis, this compound can serve as a versatile building block for more complex molecules. Future research will explore novel catalytic transformations that utilize the amine or the trifluoromethoxy-substituted aromatic ring. The development of selective C-H activation and functionalization reactions is a particularly promising frontier. Catalytically functionalizing the ethylamine (B1201723) backbone or the aromatic ring would provide direct access to a diverse range of derivatives without the need for de novo synthesis.

Bio-inspired catalysis offers another avenue for innovation. Air- and water-stable organometallic complexes, such as certain ruthenium catalysts, have shown efficacy in the mild and selective oxidation of amines to other functional groups like nitriles. rsc.org Applying such catalysts to this compound could yield valuable synthetic intermediates. Furthermore, modern annulation strategies, such as the silver-catalyzed [3+2] annulation used to create trifluoromethyl-substituted pyrroles, demonstrate the potential for using fluorinated building blocks in constructing complex heterocyclic systems. acs.org Exploring analogous cyclization reactions with this compound could lead to novel heterocyclic scaffolds with unique properties.

Table 2: Potential Novel Catalytic Transformations

Transformation Type Catalytic System Potential Product/Application Rationale
C-H Arylation Palladium or Rhodium Catalyst Biaryl-linked phenethylamines Direct formation of C-C bonds to build molecular complexity.
Oxidative Coupling Ruthenium or Copper Catalyst Imines, Nitriles Creates valuable synthetic intermediates from the amine moiety. rsc.org
Asymmetric Hydrogenation Chiral Iridium or Rhodium Catalyst Chiral Amines Access to enantiomerically pure forms for specialized applications.
[3+2] Annulation Silver or Gold Catalyst Substituted Pyrrolidines/Pyrroles Construction of nitrogen-containing heterocycles from the ethylamine backbone. acs.org

Integration of Machine Learning and AI in Predictive Synthesis and Reactivity Studies

The intersection of synthetic chemistry and artificial intelligence is set to revolutionize how molecules are designed and synthesized. nih.gov For a compound like this compound, machine learning (ML) and AI can be applied in several impactful ways. Predictive models can accelerate the discovery of optimal synthetic routes by analyzing vast datasets of chemical reactions to suggest the most efficient pathways, reagents, and conditions. rsc.org

ML algorithms, such as Random Forests or Neural Networks, have already been successfully used to predict chemical properties and reactivity. For instance, ML models can accurately predict carbon-fluorine bond dissociation energies, a critical parameter for understanding the stability and reactivity of fluorinated compounds like the target molecule. acs.org Such models can be trained on datasets of fluorinated molecules to predict specific optical rotations or other chiroptical properties, which is crucial for applications requiring enantiomerically pure substances. nih.govresearchgate.net

In the context of this compound, AI could be used to:

Optimize Reaction Conditions: Predict the yield and selectivity of a reaction based on input parameters like temperature, solvent, and catalyst, thereby reducing the need for extensive empirical screening.

Predict Reactivity: Model how the trifluoromethoxy group influences the reactivity of the entire molecule, helping to anticipate the outcomes of unknown transformations.

De Novo Design: Generate novel derivatives with desired physicochemical properties (e.g., solubility, lipophilicity) for specific applications.

Table 3: Applications of AI/ML in the Study of this compound

Application Area AI/ML Model Example Predicted Parameter Potential Impact
Synthesis Planning Neural Network (CASP) Optimal reaction pathway, yield nih.gov Accelerates discovery of efficient synthetic routes.
Reactivity Prediction Random Forest, Gradient Boosting Bond dissociation energies, site of reactivity acs.org Guides experimental design for novel transformations.
Property Prediction Multilayer Perceptron (MLP) Lipophilicity (logP), specific optical rotation nih.gov Enables in silico screening for desired molecular attributes.
Catalyst Selection Support Vector Machine (SVM) Catalyst performance and selectivity Identifies optimal catalysts for specific transformations.

Investigation of Unique Reactivity Patterns of the Trifluoromethoxy Group in Complex Systems

The trifluoromethoxy (-OCF3) group is more than just a passive substituent; its distinct electronic and steric properties can profoundly influence a molecule's reactivity. nih.gov Unlike the more common methoxy (B1213986) (-OCH3) group, the -OCF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property, combined with its significant lipophilicity, sets it apart from other substituents. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in elucidating these patterns. DFT can model transition states and reaction pathways, providing insights into how the -OCF3 group affects the energy landscapes of potential reactions. researchgate.net Understanding these unique reactivity patterns is crucial for designing novel synthetic strategies and for predicting the behavior of this compound in more complex biological or material science contexts.

Table 4: Physicochemical Property Comparison of Key Substituents

Property Methoxy (-OCH3) Trifluoromethyl (-CF3) Trifluoromethoxy (-OCF3)
Electronic Effect Electron-donating (resonance) Strong electron-withdrawing Strong electron-withdrawing
Hansch π Parameter -0.02 +0.88 nih.gov +1.04 nih.gov
Metabolic Stability Prone to O-dealkylation High stability nih.gov High stability, resistant to enzymatic breakdown nih.gov
Hydrogen Bond Acceptor Yes (Oxygen) No Very weak acceptor ability nih.gov

Q & A

Q. What are the common synthetic routes for {2-[2-(Trifluoromethoxy)phenyl]ethyl}amine and its derivatives?

  • Methodological Answer : The synthesis typically involves:
  • Nucleophilic substitution : Starting with fluorinated aromatic precursors (e.g., 4-(trifluoromethoxy)phenylacetic acid) and reacting with ethylamine derivatives under basic conditions .
  • Reductive amination : For derivatives, intermediates like acetamides (e.g., N-methyl-N-(2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide) are reduced using AlH₃ in THF/toluene to yield the amine .
  • Key parameters : Reaction time (20 min–overnight), solvent selection (CH₂Cl₂, THF), and purification via column chromatography (CHCl₃/MeOH/NH₄OH) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.12–7.28 ppm for aromatic protons) and confirms trifluoromethoxy group integration .
  • LCMS : Validates molecular weight (e.g., m/z 317 [M+1] for N-methyl derivatives) .
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N % matching theoretical values) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
  • Waste disposal : Segregate hazardous waste (e.g., AlH₃ residues) for professional treatment .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during reductive amination?

  • Methodological Answer :
  • Catalyst optimization : AlH₃ in toluene/THF achieves >80% yield, compared to NaBH₄ or LiAlH₄, which may over-reduce intermediates .
  • Solvent effects : Polar aprotic solvents (THF) enhance reaction homogeneity vs. non-polar solvents.
  • Purification : Gradient column chromatography (95:5:0.1 CHCl₃/MeOH/NH₄OH) resolves amine products from byproducts .
  • Monitoring : TLC (Rf ~0.5 in CHCl₃/MeOH) or in-situ NMR tracks reaction progress .

Q. How to address contradictory data in biological activity assays for σ-receptor binding?

  • Methodological Answer :
  • Assay standardization : Use radioligands (e.g., [³H]-DTG) with consistent buffer pH and temperature .
  • Subtype specificity : Test against σ₁ vs. σ₂ receptors to clarify selectivity (e.g., Ki values <10 nM for σ₁) .
  • Control experiments : Include known ligands (e.g., haloperidol) to validate assay conditions and minimize false positives .

Q. What strategies resolve low purity in the final product after synthesis?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Adjust stoichiometry : Optimize molar ratios (e.g., 1.2 eq. DCC for amide coupling) to minimize side products .
  • Acid-base extraction : Citric acid (10% aqueous) removes basic impurities before basifying with NH₄OH .

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